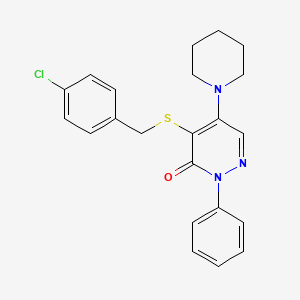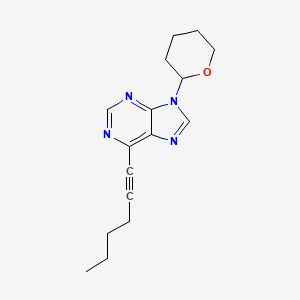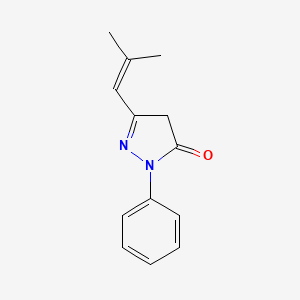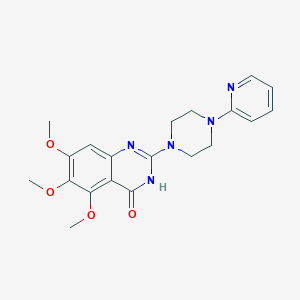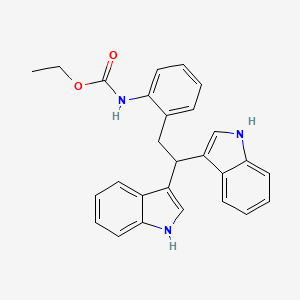![molecular formula C6H7NO2 B12921708 (S)-1,7a-dihydropyrrolo[1,2-c]oxazol-3(5H)-one](/img/structure/B12921708.png)
(S)-1,7a-dihydropyrrolo[1,2-c]oxazol-3(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1,7a-dihydropyrrolo[1,2-c]oxazol-3(5H)-one is a heterocyclic compound that belongs to the class of oxazolones.
準備方法
The synthesis of (S)-1,7a-dihydropyrrolo[1,2-c]oxazol-3(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of amino alcohols with carbonyl compounds, followed by cyclization to form the oxazolone ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and controlled temperatures .
化学反応の分析
(S)-1,7a-dihydropyrrolo[1,2-c]oxazol-3(5H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule
Common reagents used in these reactions include chiral squaramides for enantioselective additions and tertiary amine-urea compounds for asymmetric reactions . Major products formed from these reactions include highly functionalized γ-keto esters and other heterocyclic compounds .
科学的研究の応用
(S)-1,7a-dihydropyrrolo[1,2-c]oxazol-3(5H)-one has several scientific research applications:
作用機序
The mechanism of action of (S)-1,7a-dihydropyrrolo[1,2-c]oxazol-3(5H)-one involves its interaction with specific molecular targets and pathways. For example, in catalytic reactions, it acts as a chiral catalyst, facilitating the formation of enantioselective products . The compound’s structure allows it to participate in various chemical transformations, making it a versatile tool in organic synthesis .
類似化合物との比較
(S)-1,7a-dihydropyrrolo[1,2-c]oxazol-3(5H)-one can be compared with other oxazolones and heterocyclic compounds:
Oxazol-5-(4H)-ones: These compounds share similar reactivity and are used in the synthesis of amino acids and other heterocycles.
Pyrrolo[1,2-c]thiazoles: These compounds have similar structural features and are used in similar applications.
The uniqueness of this compound lies in its specific stereochemistry and the ability to form highly functionalized products with excellent stereoselectivity .
特性
分子式 |
C6H7NO2 |
|---|---|
分子量 |
125.13 g/mol |
IUPAC名 |
(7aS)-5,7a-dihydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one |
InChI |
InChI=1S/C6H7NO2/c8-6-7-3-1-2-5(7)4-9-6/h1-2,5H,3-4H2/t5-/m0/s1 |
InChIキー |
BOEKBAFJZFGCRD-YFKPBYRVSA-N |
異性体SMILES |
C1C=C[C@@H]2N1C(=O)OC2 |
正規SMILES |
C1C=CC2N1C(=O)OC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


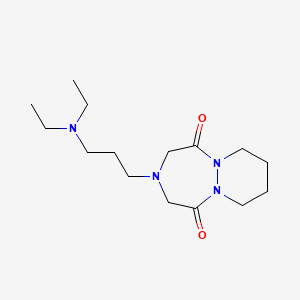
![N-{3-[(Pyrimidin-2-yl)amino]phenyl}benzamide](/img/structure/B12921633.png)
![N-Methyl-6-phenylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12921641.png)
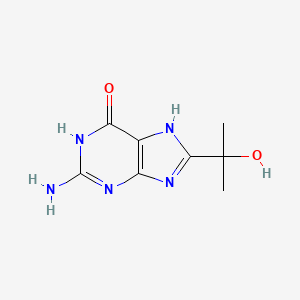

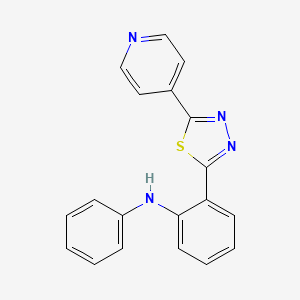
![2-Amino-5-{3-[(4-{6-[2-(chloromethyl)-1,3-dioxolan-2-yl]hexyl}phenyl)amino]propyl}-6-methylpyrimidin-4(1h)-one](/img/structure/B12921657.png)
![(E)-4-[(2-amino-7H-purin-6-yl)sulfanyl]but-3-en-2-one](/img/structure/B12921663.png)
